tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate
Description
The compound tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- A tert-butyl carbamate (Boc) protecting group.
- A sulfanylidene (thiono) moiety, which replaces the typical carbonyl oxygen with sulfur.
- A 6-nitrobenzotriazol-1-yl substituent, known for its electron-withdrawing properties and role as a leaving group in nucleophilic substitution reactions.
- A branched alkyl chain with a methyl group at the 3-position.
Compound A is closely related to tert-butyl N-[(2S)-3,3-dimethyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate (Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide), identified in Safety Data Sheets as a reagent for chemical synthesis, likely in peptide or heterocyclic chemistry .
Properties
IUPAC Name |
tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S/c1-9(2)13(17-15(22)25-16(3,4)5)14(26)20-12-8-10(21(23)24)6-7-11(12)18-19-20/h6-9,13H,1-5H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVHUHJBRJYSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-ThionoVal-1-(6-nitro)benzotriazolide typically involves the reaction of Boc-L-2-amino-3-methylbutanethioic acid with 6-nitrobenzotriazole under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Boc-ThionoVal-1-(6-nitro)benzotriazolide involves similar synthetic routes but on a larger scale. The process may include additional steps such as crystallization and recrystallization to ensure high purity and yield. The compound is typically stored at low temperatures (around -20°C) to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Boc-ThionoVal-1-(6-nitro)benzotriazolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
Boc-ThionoVal-1-(6-nitro)benzotriazolide has several applications in scientific research:
Chemistry: It is used as a reagent in peptide synthesis and in the preparation of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Research involving Boc-ThionoVal-1-(6-nitro)benzotriazolide includes its potential use in drug development and as a tool for studying biochemical pathways.
Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Boc-ThionoVal-1-(6-nitro)benzotriazolide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of their activity. This interaction is often mediated by the benzotriazole moiety, which acts as a leaving group in substitution reactions.
Comparison with Similar Compounds
Functional Group Analysis
Compound A shares the tert-butyl carbamate group with numerous analogs, but its unique features include:
Sulfanylidene Group: Unlike standard carbamates (e.g., tert-butyl N-[4-formylbicyclo[2.2.2]octan-1-yl]carbamate ), the thiono group in Compound A enhances electrophilicity, enabling thioacylation reactions.
Nitrobenzotriazole Core : The 6-nitrobenzotriazolyl group distinguishes Compound A from PharmaBlock’s bicyclic carbamates (e.g., tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate ), which prioritize steric hindrance and hydrogen-bonding capabilities.
Structural Analogues from PharmaBlock Sciences
PharmaBlock’s portfolio includes carbamates with diverse cores (Table 1):
Key Differences :
- Electron Effects : The nitro group in Compound A enhances electrophilicity, whereas hydroxy or azabicyclo groups in PharmaBlock compounds focus on hydrogen bonding or strain-driven reactivity.
- Synthetic Utility : Compound A is tailored for thioacylation, while bicyclic carbamates serve as rigid scaffolds for drug discovery .
Crystallographic Insights
Hydrogen-bonding patterns in similar carbamates (e.g., cyclopentyl derivatives ) align with Etter’s graph-set analysis , which could predict Compound A’s crystal packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
